molecular formula C22H21NO4S2 B2773227 N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline CAS No. 65649-95-8

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline

Cat. No.: B2773227
CAS No.: 65649-95-8
M. Wt: 427.53
InChI Key: LGORYCADIADOBN-UHFFFAOYSA-N
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Description

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline is a complex organic compound characterized by the presence of sulfonyl groups attached to a central ethylene bridge and an aniline moiety

Properties

IUPAC Name

N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-17-8-12-20(13-9-17)28(24,25)22(16-23-19-6-4-3-5-7-19)29(26,27)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGORYCADIADOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline typically involves the reaction of aniline with sulfonyl chloride derivatives under controlled conditions. The process begins with the preparation of the sulfonyl chloride intermediates, which are then reacted with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The aniline moiety can interact with aromatic receptors, influencing cellular processes and signaling pathways .

Biological Activity

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline is a compound with notable biological and chemical properties. Its structural features, particularly the sulfonyl groups and aniline moiety, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C18H18N2O4S2C_{18}H_{18}N_{2}O_{4}S_{2}

It features two sulfonyl groups attached to a central ethenyl linkage and an aniline structure, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . A study highlighted that compounds with similar sulfonamide structures showed minimum inhibitory concentrations (MIC) ranging from 0.6 to 0.9 mg/ml against various microbial strains . This suggests that modifications to the sulfonamide group can enhance the compound's efficacy against bacteria and fungi.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . The sulfonyl groups are known to influence inflammatory pathways by modulating enzyme activity related to inflammation. Preliminary studies suggest that this compound may inhibit certain pro-inflammatory cytokines, although detailed mechanisms remain under investigation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl groups can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Interaction : The aniline moiety may engage with aromatic receptors, influencing cellular signaling pathways that regulate inflammation and microbial resistance.

Study 1: Antimicrobial Efficacy

A comparative study was conducted on various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a higher antimicrobial effect against Gram-positive bacteria compared to traditional sulfonamides. The MIC values were significantly lower than those of control compounds, demonstrating its potential as a lead compound for further development .

Study 2: Anti-inflammatory Activity

In vitro assays were performed to evaluate the anti-inflammatory effects of this compound on human cell lines. The compound reduced the production of inflammatory markers by approximately 40% compared to untreated controls. This effect was attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-Phenyl-bis(trifluoromethanesulfonimide)SulfonamideStrong acid catalyst
N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamineSulfonamide derivativeModerate antimicrobial activity
This compoundAniline derivativeSignificant antimicrobial & anti-inflammatory effects

The unique structure of this compound allows it to undergo various chemical reactions while exhibiting enhanced biological activities compared to similar compounds.

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